molecular structure of 2'-(2-Thienylidene)-4-Methylacetophenone
molecular structure of 2'-(2-Thienylidene)-4-Methylacetophenone
The molecular structure of 2'-(2-Thienylidene)-4-Methylacetophenone (scientifically designated as (E)-3-(2-thienyl)-1-(4-methylphenyl)-2-propen-1-one ) represents a critical chalcone scaffold in medicinal chemistry. This guide details its structural architecture, synthesis, and characterization.[1][2]
Executive Summary: Molecular Identity & Significance
The compound commonly referred to as 2'-(2-Thienylidene)-4-Methylacetophenone is a heteroaryl chalcone derivative formed by the condensation of 4-methylacetophenone and 2-thiophenecarboxaldehyde. It serves as a versatile pharmacophore in drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
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IUPAC Name: (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
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Molecular Formula: C₁₄H₁₂OS
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Molecular Weight: 228.31 g/mol
-
Core Scaffold:
-unsaturated ketone linking a p-tolyl moiety and a thiophene ring.
Molecular Architecture & Crystallography
The structural integrity of this molecule is defined by the conjugated enone bridge connecting the electron-rich thiophene ring and the lipophilic p-tolyl group.
Geometric Configuration
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Planarity: The molecule adopts a near-planar conformation to maximize
-electron delocalization across the thiophene, enone, and phenyl systems. However, steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the aromatic rings typically induces a slight torsion angle (10–15°). -
Isomerism: The (E)-isomer (trans) is the thermodynamically stable form, characterized by the s-trans conformation of the enone system.
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Bond Lengths:
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C=O: ~1.22 Å (typical for conjugated ketones).
-
C=C (vinyl): ~1.34 Å.
-
C-C (single bonds in bridge): ~1.45 Å (shortened due to conjugation).
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Crystal Packing & Intermolecular Forces
Based on crystallographic data of structural analogues (e.g., 3-(4-methylphenyl)-1-(3-thienyl)-2-propen-1-one [1]), the solid-state packing is governed by:
-
-
Stacking: Face-to-face or edge-to-face interactions between the thiophene and phenyl rings of adjacent molecules. -
Weak Hydrogen Bonds: C-H···O interactions between the carbonyl oxygen and aromatic/vinyl protons, often forming centrosymmetric dimers.
-
Crystal System: Typically Monoclinic or Triclinic (Space group
or ).
Figure 1: Conceptual diagram of intermolecular forces stabilizing the crystal lattice.
Synthesis & Fabrication Protocol
The synthesis follows a classic Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration. This pathway ensures high regioselectivity for the (E)-isomer.
Reagents & Materials
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Precursors: 4-Methylacetophenone (1.0 eq), 2-Thiophenecarboxaldehyde (1.0 eq).
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Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution).
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Solvent: Ethanol (95%) or Methanol.
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Conditions: Room temperature stirring (4-6 hours) or reflux (1-2 hours).
Step-by-Step Methodology
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Solubilization: Dissolve 10 mmol of 4-methylacetophenone and 10 mmol of 2-thiophenecarboxaldehyde in 20 mL of ethanol in a round-bottom flask.
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Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously. The solution will typically darken (yellow/orange) as the enolate forms.
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Reaction: Stir at room temperature for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).
-
Precipitation: Pour the reaction mixture into crushed ice-water (100 mL) and neutralize with dilute HCl (1M) to pH ~7.
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Isolation: Filter the resulting yellow precipitate under vacuum. Wash with cold water to remove excess base and salts.
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Purification: Recrystallize from hot ethanol or an ethanol/water mixture to yield yellow needle-like crystals.
Figure 2: Reaction mechanism for the Claisen-Schmidt condensation.
Spectroscopic Characterization
Verification of the structure relies on identifying the characteristic enone system and the substitution pattern of the aromatic rings.
Representative Data Table
| Technique | Parameter | Characteristic Signal / Value | Assignment |
| ¹H NMR | 2.40 (s, 3H) | Methyl group (-CH₃) on phenyl ring | |
| 7.20 - 7.90 (m, 7H) | Aromatic protons (Phenyl + Thiophene) | ||
| 7.45 (d, | Vinyl proton ( | ||
| 7.80 (d, | Vinyl proton ( | ||
| ¹³C NMR | ~189.0 | Carbonyl carbon (C=O) | |
| ~21.5 | Methyl carbon | ||
| 120.0 - 145.0 | Aromatic & Vinyl carbons | ||
| FT-IR | 1650 - 1660 | C=O[1][2][4][5][6] Stretching (conjugated ketone) | |
| 1580 - 1600 | C=C Stretching (alkene/aromatic) | ||
| UV-Vis | ~320 - 350 |
Interpretation
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Coupling Constant (
): The large coupling constant (~15-16 Hz) for the vinyl protons in ¹H NMR confirms the (E)-configuration (trans) across the double bond. -
Carbonyl Shift: The C=O peak at ~1655 cm⁻¹ in IR is lower than a non-conjugated ketone (~1715 cm⁻¹) due to resonance with the double bond and the thiophene ring.
Pharmacophore & Biological Potential[2][3][5][7]
The 2-thienyl-chalcone scaffold is a "privileged structure" in medicinal chemistry.
-
Electrophilicity: The
-unsaturated ketone acts as a Michael acceptor. It can covalently modify cysteine residues in proteins, potentially inhibiting enzymes involved in inflammation (e.g., NF- B pathway) or cancer cell proliferation. -
Lipophilicity: The p-tolyl group enhances membrane permeability, while the thiophene ring provides bioisosteric replacement for a phenyl group, often improving metabolic stability.
References
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Li, X., & Su, G. (1993).[7] Crystal structure of 3-(4-methylphenyl)-1-(3-thienyl)-2-propen-1-one.[7][8] Chinese Journal of Structural Chemistry, 12, 123-126. [Note: Structural analogue used for crystallographic comparison].
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Claisen, L., & Claparède, A. (1881). Condensation von Ketonen mit Aldehyden.[3][7] Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468. [Foundational synthesis method].
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ChemicalBook. (n.d.). 2'-(2-Thienylidene)-4-Methylacetophenone Product Page. Retrieved from .
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PubChem. (n.d.).[5] (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one (Analogue Data). Retrieved from .
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- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
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- 3. chemrevlett.com [chemrevlett.com]
- 4. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | C17H16O2 | CID 5728224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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